REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH3:11]>S(=O)(=O)(O)O>[CH3:11][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:8]
|
Name
|
stannous chloride
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in white crystals
|
Type
|
FILTRATION
|
Details
|
The crystals are recovered by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixed solution of 400 ml of water and 50 ml of a 40% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
by extracting with 500 ml of chloroform
|
Type
|
WASH
|
Details
|
After washing the
|
Type
|
EXTRACTION
|
Details
|
extract with 400 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer is dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure for concentration
|
Type
|
DISTILLATION
|
Details
|
Distillation of the resultant residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |